molecular formula C13H17F3N2 B2378610 {1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine CAS No. 1334148-15-0

{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine

Cat. No.: B2378610
CAS No.: 1334148-15-0
M. Wt: 258.288
InChI Key: IXNHRSPFKLGGAC-UHFFFAOYSA-N
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Description

{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine is a complex organic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a suitable pyrrolidine precursor and introduce the trifluoromethyl group via a nucleophilic substitution reaction . The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity {1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine on a large scale .

Chemical Reactions Analysis

Types of Reactions

{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-18-7-6-10(8-17)12(18)9-2-4-11(5-3-9)13(14,15)16/h2-5,10,12H,6-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNHRSPFKLGGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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